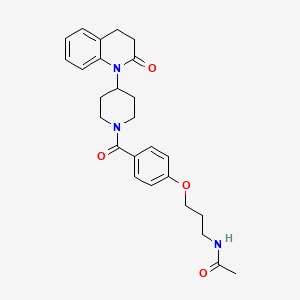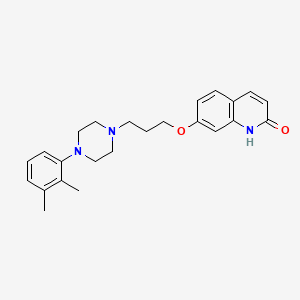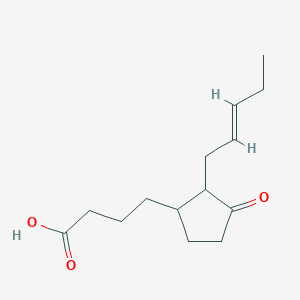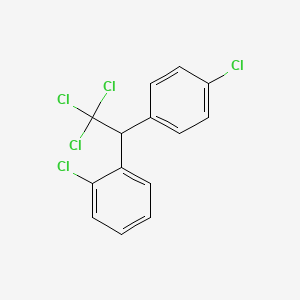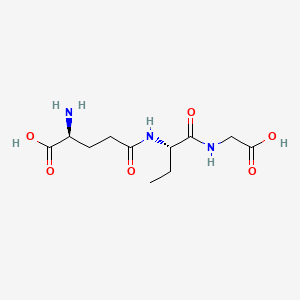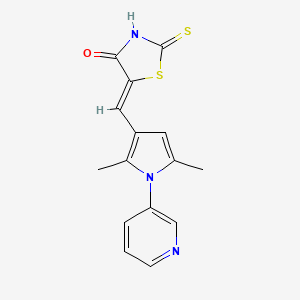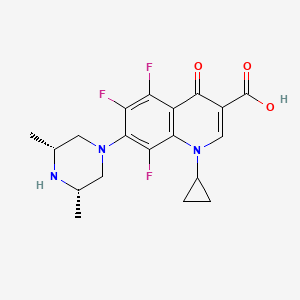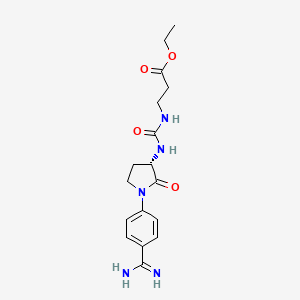![molecular formula C8H16O4 B1677515 3-[2-(2-Methoxyethoxy)ethoxy]propanal CAS No. 356066-46-1](/img/structure/B1677515.png)
3-[2-(2-Methoxyethoxy)ethoxy]propanal
説明
“3-[2-(2-Methoxyethoxy)ethoxy]propanal” is a chemical compound with the molecular formula C8H16O4 . It has an average mass of 176.21 Da and a monoisotopic mass of 176.104859 Da . It is also known by other names such as “Propanal, 3-(2-methoxyethoxy)-” and "Mepeg aldehyde" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanal group (a three-carbon aldehyde) with a methoxyethoxyethoxy group attached to the third carbon . The presence of the aldehyde group and the ether groups may influence its reactivity and physical properties .科学的研究の応用
Synthesis and Material Applications
Compounds like 3-[2-(2-Methoxyethoxy)ethoxy]propanal are essential in synthesizing polymers and materials with specific thermal and solubility characteristics. For instance, the anionic polymerizations of related methacrylates have been explored to produce polymers with predictable molecular weights and narrow molecular weight distributions. These polymers' solubility and cloud points vary significantly with the length of the hydrophilic oligo(ethylene glycol) unit, indicating their potential in creating temperature-sensitive materials (Han, Hagiwara, & Ishizone, 2003).
Electrochemistry and Battery Technology
Novel silane compounds, including those with structures similar to this compound, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts, indicating their potential to improve lithium-ion battery performance (Amine et al., 2006).
Polymer and Adhesive Applications
The development of new monomers and polymers, such as those derived from ethoxylated compounds, can result in materials with unique adhesive properties and thermal responsiveness. Such polymers can rapidly bind to mammalian cell membranes and internalize into the cytoplasm, showing potential for biomedical applications, including tissue engineering and cell manipulation (Yu et al., 2014).
Antioxidant and Chemopreventive Research
Compounds structurally related to this compound have been explored for their antioxidant and potential chemopreventive properties. For example, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, related in structure, has shown promising results in cancer chemoprevention studies, highlighting the broader potential of such compounds in medical research (Curini et al., 2006).
作用機序
The mechanism of action of “3-[2-(2-Methoxyethoxy)ethoxy]propanal” is not specified in the sources I found. The mechanism of action usually refers to the specific biochemical interaction through which a substance produces its pharmacological effect .
More detailed properties such as melting point, boiling point, and solubility were not found in the sources I accessed .
特性
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-5-6-12-8-7-11-4-2-3-9/h3H,2,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRBOVOZENLKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459752 | |
| Record name | Propanal, 3-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356066-46-1 | |
| Record name | Propanal, 3-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



